molecular formula C14H12N2O2S B2396044 N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 921543-64-8

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

Cat. No.: B2396044
CAS No.: 921543-64-8
M. Wt: 272.32
InChI Key: ORQWKFHWVCSJMM-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C14H12N2O2S and a molecular weight of 272.32

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the reaction of 1-methyl-2-oxoindoline with thiophene-2-carboxylic acid or its derivatives under specific conditions. One common method includes the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-16-11-5-4-10(7-9(11)8-13(16)17)15-14(18)12-3-2-6-19-12/h2-7H,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQWKFHWVCSJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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